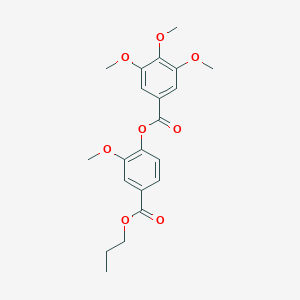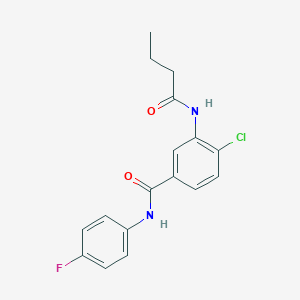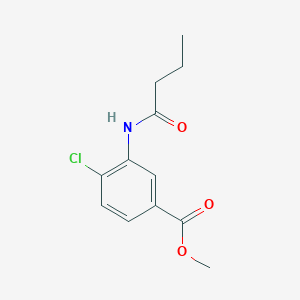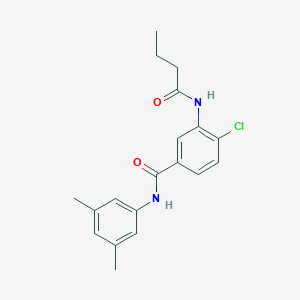
2-Methoxy-4-(propoxycarbonyl)phenyl 3,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-(propoxycarbonyl)phenyl 3,4,5-trimethoxybenzoate, also known as MPTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPTB is a derivative of the natural compound, gallic acid, and has been synthesized using various methods.
Wirkmechanismus
2-Methoxy-4-(propoxycarbonyl)phenyl 3,4,5-trimethoxybenzoate's mechanism of action is still being studied, but it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation and cancer progression. It is also believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
2-Methoxy-4-(propoxycarbonyl)phenyl 3,4,5-trimethoxybenzoate has been shown to exhibit various biochemical and physiological effects, including the inhibition of tumor growth and metastasis, the reduction of inflammation and oxidative stress, and the protection of neurons from damage. It has also been shown to exhibit antimicrobial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxy-4-(propoxycarbonyl)phenyl 3,4,5-trimethoxybenzoate has several advantages for use in lab experiments, including its low toxicity and high solubility in water and organic solvents. However, its limited availability and high cost can be a limitation for some experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Methoxy-4-(propoxycarbonyl)phenyl 3,4,5-trimethoxybenzoate, including the development of novel synthetic methods, the investigation of its potential use in the treatment of various diseases, and the exploration of its applications in agriculture and food science. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
2-Methoxy-4-(propoxycarbonyl)phenyl 3,4,5-trimethoxybenzoate can be synthesized using several methods, including the esterification of gallic acid with 3,4,5-trimethoxybenzyl alcohol and propyl chloroformate in the presence of a catalyst. Another method involves the reaction of gallic acid with 3,4,5-trimethoxybenzyl chloride and propyl alcohol in the presence of a base.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-(propoxycarbonyl)phenyl 3,4,5-trimethoxybenzoate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, 2-Methoxy-4-(propoxycarbonyl)phenyl 3,4,5-trimethoxybenzoate has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
Produktname |
2-Methoxy-4-(propoxycarbonyl)phenyl 3,4,5-trimethoxybenzoate |
|---|---|
Molekularformel |
C21H24O8 |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
(2-methoxy-4-propoxycarbonylphenyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C21H24O8/c1-6-9-28-20(22)13-7-8-15(16(10-13)24-2)29-21(23)14-11-17(25-3)19(27-5)18(12-14)26-4/h7-8,10-12H,6,9H2,1-5H3 |
InChI-Schlüssel |
PPNYHSLINFTPKH-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Kanonische SMILES |
CCCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309292.png)
![4-chloro-3-{[(4-methylphenoxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B309294.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309297.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide](/img/structure/B309298.png)
![3-[(ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309299.png)
![Ethyl 5-[(3,4-dimethylbenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309304.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309305.png)
![N-{2-[(4-chloroanilino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B309306.png)

![Methyl 5-[(3,4-dimethylbenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309310.png)
![N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B309311.png)